tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride
Description
Chemical Structure and Properties
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride (CAS: 1279844-25-5) is a spirocyclic amine derivative featuring a seven-membered diazaspiro ring system fused with a five-membered carbocyclic ring (spiro[4.5] framework). The molecule includes a tert-butyl ester group at the 7-position and a hydrochloride salt, enhancing its solubility in aqueous media . Its molecular formula is C₁₃H₂₄N₂O₂·HCl, with a molecular weight of 240.34 (base) . The compound is stored at 2–8°C to maintain stability .
Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Its spirocyclic structure imparts conformational rigidity, which can improve target binding selectivity .
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13;/h14H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLZXSCWMHHHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857356 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279856-08-4 | |
| Record name | tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate with hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Its spirocyclic structure is known to enhance binding affinity and selectivity for specific receptors, which is crucial in drug design. Studies suggest that derivatives of this compound may exhibit activity against certain types of cancer cells and other diseases, making it a focus for further drug development research .
1.2 Neuropharmacology
Research indicates that tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride may have implications in neuropharmacology. The compound's ability to modulate neurotransmitter systems could lead to applications in treating neurological disorders such as depression and anxiety. Its spiro structure may influence the pharmacokinetics and pharmacodynamics of potential neuroactive compounds .
Chemical Biology
2.1 Biochemical Assays
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique chemical properties allow it to serve as a substrate or inhibitor in various enzymatic reactions, providing insights into biological processes at the molecular level .
2.2 Target Identification
In chemical biology, this compound can be employed in target identification studies. By modifying the compound and observing its effects on cellular pathways, researchers can identify potential biological targets for therapeutic intervention .
Synthesis and Material Science
3.1 Synthetic Routes
The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding these synthetic pathways is crucial for scaling up production for research purposes or industrial applications .
3.2 Polymer Chemistry
This compound can also be explored in polymer chemistry as a building block for creating novel polymers with specific properties. Its functional groups can be utilized to develop materials with tailored mechanical and thermal characteristics, expanding its application beyond pharmaceuticals into material science .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes critical differences between tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride and analogous spirocyclic compounds:
*Estimated based on benzyl group hydrophobicity.
Key Insights
Spiro Ring Size: The [4.5] spiro system (present in the target compound) offers greater conformational flexibility compared to the smaller [3.5] spiro framework (e.g., CAS 236406-55-6). This flexibility may enhance binding to biological targets like G protein-coupled receptors (GPCRs) .
Substituent Effects :
- The tert-butyl ester in the target compound improves metabolic stability compared to benzyl esters (e.g., discontinued Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate), which are prone to hydrolysis .
- The hydrochloride salt enhances aqueous solubility, making the compound preferable for in vitro assays and formulation .
Physicochemical Properties :
- The ketone derivative (2,7-Diazaspiro[4.5]decan-1-one, CAS 923009-50-1) has a logP of -0.06, indicating higher polarity and water solubility than the tert-butyl ester. However, the absence of a protective group limits its use in prolonged biological studies .
Safety and Handling :
- The target compound carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Similar spiro derivatives without hydrochloride salts (e.g., neutral esters) may exhibit milder toxicity profiles.
Biological Activity
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride is a spirocyclic compound with the molecular formula C13H25ClN2O2 and a CAS number of 1279856-08-4. This compound is notable for its unique structural properties, which contribute to its potential biological activities. It is primarily studied for its applications in medicinal chemistry and biological research.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may exhibit anticancer properties and influence neurochemical processes.
Anticancer Activity
Recent studies have highlighted the potential of spirocyclic compounds, including this compound, in cancer therapy. For instance, compounds with similar spirocyclic structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .
Case Study: Cytotoxicity in Cancer Models
A study investigated the cytotoxic effects of a related piperidine derivative on FaDu hypopharyngeal tumor cells. The results indicated that the compound exhibited enhanced cytotoxicity compared to standard treatments, suggesting that the spirocyclic structure may play a significant role in improving therapeutic efficacy .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that compounds like this compound may possess neuroprotective effects. Research indicates that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth in various cancer models |
| Neuroprotective | Inhibits AChE and BuChE, potentially improving cognitive function |
| Enzyme Interactions | Modulates biochemical pathways by interacting with specific enzymes or receptors |
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for diverse modifications that can lead to new pharmaceutical candidates.
Industrial Applications
The compound is also explored for its potential in developing new materials and chemical processes due to its distinct chemical properties.
Q & A
Basic Questions
Q. What are the key analytical methods for confirming the identity and purity of tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride?
- Methodological Answer :
-
Liquid Chromatography-Mass Spectrometry (LCMS) : Used to confirm molecular weight. For example, a related spirocyclic compound showed an [M+H₂O]⁺ ion at m/z 450 in LCMS analysis .
-
High-Performance Liquid Chromatography (HPLC) : Retention time under specific conditions (e.g., 0.90 minutes with SQD-FA05 analysis) can verify purity .
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Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra are critical for structural confirmation, particularly for distinguishing spirocyclic conformers.
-
Elemental Analysis : Validates the molecular formula (e.g., C₁₃H₂₄N₂O₂·HCl) .
Data Table :
Analytical Method Key Parameters Reference LCMS m/z 450 [M+H₂O]⁺ HPLC Retention time: 0.90 min Molecular Weight 276.3 g/mol (C₁₃H₂₅ClN₂O₂)
Q. How should researchers store this compound to ensure stability during experiments?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent thermal degradation .
- Atmosphere : Use inert gas (e.g., argon) to minimize oxidation.
- Light Sensitivity : Protect from light using amber vials.
- Stability Monitoring : Periodic HPLC analysis (e.g., monthly) to detect decomposition products like CO or NOx under improper storage .
Q. What are common impurities observed during synthesis, and how can they be identified?
- Methodological Answer :
- Byproducts : Unreacted intermediates or diastereomers may form due to incomplete ring closure.
- Detection :
- LCMS/MS : Fragmentation patterns differentiate impurities (e.g., m/z shifts indicating hydroxylation or de-carboxylation).
- HPLC with UV-Vis : Compare retention times against reference standards .
- Mitigation : Optimize reaction time and temperature; use scavengers for reactive intermediates.
Advanced Questions
Q. How can researchers resolve contradictions between LCMS and NMR data during structural characterization?
- Methodological Answer :
- Scenario : LCMS confirms molecular weight, but NMR suggests unexpected peaks.
- Approaches :
Solvent Variability : Test NMR in deuterated DMSO vs. CDCl₃ to assess tautomerism or solvate formation.
2D NMR (COSY, HSQC) : Map proton-carbon correlations to identify hidden conformers .
Dynamic LCMS-NMR Coupling : Analyze fractions collected from HPLC to isolate impurities .
- Case Study : A related spirocyclic compound required 2D NMR to resolve overlapping signals from axial/equatorial protons .
Q. What strategies optimize synthetic yield while minimizing diastereomer formation?
- Methodological Answer :
-
Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) may enhance enantioselectivity.
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Temperature Control : Lower temperatures (e.g., –20°C) reduce kinetic diastereomerism.
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Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
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Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF) and stoichiometry to identify optimal conditions.
Data Table :
Parameter Optimal Range Impact on Yield Temperature 0–5°C Reduces byproducts by 30% Solvent Anhydrous THF Improves spirocycle closure Catalyst Loading 5 mol% Maximizes enantiomeric excess
Q. How does pH influence the stability of this compound in aqueous vs. organic reaction systems?
- Methodological Answer :
- Aqueous Systems :
- Acidic Conditions (pH < 3) : Hydrochloride salt remains stable, but ester hydrolysis may occur at elevated temperatures.
- Basic Conditions (pH > 9) : Risk of tert-butyl carbamate cleavage; monitor via HPLC .
- Organic Systems :
- Polar Aprotic Solvents (DMF, DMSO) : Enhance solubility but may accelerate degradation at >40°C.
- Accelerated Stability Studies : Conduct stress testing (40°C/75% RH) over 14 days to model long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
